Hydrophobic Constant Differentiates 3-(Trifluoromethyl)pyridine from Non-Pyridine Trifluoromethyl Aromatics
The hydrophobic constant (π) of 3-(trifluoromethyl)pyridine is 1.7, significantly lower than that of benzotrifluoride (π = 3.0) [1]. This quantifiable difference in lipophilicity directly impacts the compound's suitability for designing agrochemicals and pharmaceuticals with optimized systemic distribution and lower non-specific binding.
| Evidence Dimension | Hydrophobic constant (π) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Benzotrifluoride (3.0) |
| Quantified Difference | 1.3 lower |
| Conditions | Calculated/experimental π values |
Why This Matters
A lower hydrophobic constant reduces the risk of non-specific binding and can improve pharmacokinetic properties, making 3-(trifluoromethyl)pyridine a more suitable building block for drug discovery compared to benzotrifluoride.
- [1] Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1–18. View Source
